rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid
Description
rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid is a bicyclic compound featuring an isoindole core fused with a pyrrolidine ring system. The molecule is stereochemically complex, with two stereocenters (3aR and 7aS), and incorporates a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. This compound is primarily utilized in pharmaceutical research as a chiral building block for synthesizing peptidomimetics, enzyme inhibitors, and other bioactive molecules . Its structural rigidity and stereochemistry make it valuable for modulating target binding affinity and metabolic stability in drug discovery .
Properties
IUPAC Name |
(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBSQHAPZPSICF-QRHSGQBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC2C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCC[C@@H]2C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid typically involves multi-step organic reactions. A common route might include the reaction of a suitable starting material with tert-butyl chloroformate in the presence of a base to introduce the tert-butoxycarbonyl group. Subsequent cyclization and hydrogenation steps can yield the octahydro-1H-isoindole framework.
Industrial Production Methods
Industrial production often involves optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Catalysts may be employed to enhance specific steps of the synthesis, and purification is achieved through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid can undergo various types of reactions, including:
Oxidation: This compound may be oxidized using oxidizing agents such as KMnO₄ or Na₂Cr₂O₇.
Reduction: Reductive amination or hydrogenation can be performed under suitable conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Reaction conditions will vary based on the specific transformation desired, such as temperature, solvent, and time.
Major Products Formed
Depending on the reaction, products can range from oxidized derivatives to reduced amines or substituted isoindole derivatives. Each transformation can potentially yield compounds with distinct properties and applications.
Scientific Research Applications
rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid has several applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.
Biology: Its derivatives might be explored for their biological activity, particularly in enzyme inhibition or receptor binding studies.
Medicine: Potential pharmaceutical applications include the development of drugs targeting specific biological pathways, possibly acting as precursors for active pharmaceutical ingredients.
Industry: It can be utilized in the development of advanced materials or in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid exerts its effects depends on the context of its application. For instance, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. These interactions can influence various cellular pathways, leading to physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of Boc-protected bicyclic amino acids. Below is a detailed comparison with key analogs:
Structural Analogs with Varying Ring Systems
<sup>*</sup> Molecular formula inferred from related compounds (e.g., C₁₁H₁₂F₃NO₄ in ). <sup>†</sup> Molecular weight estimated from analogs (e.g., 279.22–317.38 g/mol).
Key Observations :
- Ring Systems: The isoindole-pyrrolidine core distinguishes the target compound from indeno-pyrrole (RS-2109) and cyclopenta-pyridine analogs. These variations influence conformational flexibility and interactions with biological targets.
- Substituents : The carboxylic acid group in the target compound enhances solubility in polar solvents compared to RS-2109’s acetic acid side chain .
Stereoisomers and Enantiomers
| Compound Name | Stereochemistry | Key Differences |
|---|---|---|
| This compound | Racemic mixture (3aR,7aS) | Bioactive enantiomer unresolved in literature |
| tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride | 3aR,4R,7aS stereochemistry | Additional carbamate group; hydrochloride salt |
| (3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate | 3aR,4R,7aS configuration | Dual Boc protection; altered hydrogen bonding |
Key Observations :
- Stereochemistry significantly impacts biological activity. For example, the (3aR,4R,7aS) isomer in is a hydrochloride salt, enhancing crystallinity and stability compared to the free acid form .
- Racemic mixtures are often used in early-stage drug discovery to probe stereochemical effects on potency .
Boc-Protected Derivatives
| Compound Name | Functional Groups | Molecular Weight | Stability/Solubility |
|---|---|---|---|
| Target Compound | Boc, carboxylic acid | ~279–317 g/mol | Moderate solubility in DMSO/water |
| rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid | Boc, carboxylic acid | ~279–317 g/mol | Similar solubility; altered pKa |
| 2-[1-(bromomethyl)cyclobutyl]oxane | Bromomethyl, ether | Not provided | Higher lipophilicity; reactive site |
Biological Activity
Rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions with proteins and enzymes, potentially leading to inhibition or modulation of specific pathways.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Similar isoindole derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Properties : Some studies have indicated that compounds with similar structures may inhibit cancer cell proliferation through apoptosis induction.
Comparative Analysis with Related Compounds
A comparison with other similar compounds highlights the influence of structural variations on biological activity:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Rac-(3aS,4R,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid | Different stereochemistry at positions 3 and 4 | Antimicrobial | Variability in stereochemistry may affect activity |
| Rac-(3aR,7aR)-2-(tert-butoxycarbonyl)-octahydro-1H-isoindole-3a-carboxylic acid | Similar framework but different stereochemistry | Potential anticancer properties | Different stereochemistry influences binding affinity |
| (2S,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | Indole structure instead of isoindole | Antimicrobial activity | Variation in ring structure alters reactivity |
This table illustrates how variations in stereochemistry and structural features can significantly influence biological activity and chemical reactivity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves protecting the isoindole core with a tert-butoxycarbonyl (Boc) group, followed by cyclization under controlled conditions. Key steps include:
- Reagent Selection : Use Boc-anhydride in anhydrous solvents (e.g., THF or DCM) to avoid side reactions.
- Cyclization Control : Monitor temperature (0–5°C) to prevent racemization of stereocenters .
- Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC or NMR .
Q. How can researchers safely handle this compound given its potential hazards?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For inhalation risks, employ NIOSH-approved P95 respirators when handling powders .
- Ventilation : Work in a fume hood to mitigate exposure to dust or vapors.
- First Aid : For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .
Q. What analytical techniques are recommended for characterizing this compound’s stereochemical purity?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol to resolve enantiomers.
- NMR Spectroscopy : Analyze - and -NMR spectra for diastereotopic proton splitting and coupling constants to confirm stereochemistry .
- Polarimetry : Measure optical rotation to verify enantiomeric excess .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and identify energy barriers for cyclization steps.
- Reaction Path Screening : Tools like ICReDD’s workflow integrate computational predictions with experimental validation to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .
- Machine Learning : Train models on existing Boc-protection reaction data to predict yields under varying temperatures and catalysts .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computed chemical shifts (using software like ACD/Labs or Gaussian) to identify discrepancies.
- Dynamic NMR : For fluxional behavior (e.g., ring puckering), conduct variable-temperature NMR to observe coalescence of signals .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in slow-evaporation setups (e.g., using DCM/hexane) .
Q. How can researchers mitigate decomposition during long-term storage of this compound?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify sensitive functional groups (e.g., Boc cleavage under acidic conditions).
- Storage Conditions : Store under inert gas (argon) at -20°C in amber vials to prevent hydrolysis and photodegradation .
- Stabilizers : Add desiccants (molecular sieves) or antioxidants (BHT) to solvent-free samples .
Q. What green chemistry approaches apply to its synthesis to reduce environmental impact?
- Methodological Answer :
- Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Catalytic Methods : Use immobilized lipases or metal-organic frameworks (MOFs) to reduce catalyst waste .
- Waste Analysis : Apply E-factor calculations to track mass efficiency and prioritize step improvements .
Data Management and Reproducibility
Q. How should researchers document experimental parameters to ensure reproducibility?
- Methodological Answer :
- Metadata Standards : Record exact reagent grades, solvent batch numbers, and humidity/temperature conditions.
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to track raw data (e.g., NMR files, chromatograms) with timestamps .
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via public repositories (e.g., PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
